4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% (4-DFPH-95) is an organic compound that has been used in a variety of scientific applications. It is a white crystalline solid that is soluble in water, ethanol, and methanol. It has a melting point of 155-157 °C and a boiling point of 209-211 °C. 4-DFPH-95 is a derivative of pyridine, a heterocyclic aromatic compound that is found in a variety of natural products. It has been used in the synthesis of various organic compounds, as a reagent in organic reactions, and as a catalyst in the production of polymers. In addition, 4-DFPH-95 has been used in a variety of scientific research applications, including biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folate in bacteria and parasites. Inhibition of DHPS leads to a decrease in the production of folate, which can result in cell death. In addition, 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% has been shown to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% are not fully understood. However, it has been shown to inhibit the enzymes DHPS and tyrosine kinase, which can lead to a decrease in the production of folate and a decrease in cell growth and differentiation, respectively. In addition, 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli and Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is soluble in a variety of solvents. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% is toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for the use of 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%. It could be used in the development of new drugs to treat bacterial and parasitic infections. In addition, it could be used to study the effects of environmental pollutants on mammalian cells. Finally, it could be used in the study of the effects of hormones and drugs on the brain and nervous system.
Synthesis Methods
4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% can be synthesized by the reaction of 2,6-difluorobenzaldehyde and 2-hydroxypyridine in the presence of a base catalyst. The reaction proceeds through a nucleophilic aromatic substitution, resulting in the formation of 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% as the major product. The reaction can be conducted in a variety of solvents, including water, ethanol, and methanol. The reaction is typically carried out at room temperature, although higher temperatures can be used to increase the reaction rate. The product can be purified by recrystallization or column chromatography.
Scientific Research Applications
4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various hormones, such as testosterone, on cell growth and differentiation. In addition, 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% has been used to study the effects of various drugs, such as antidepressants, on the brain and nervous system. It has also been used to study the effects of various environmental pollutants, such as polychlorinated biphenyls, on mammalian cells.
properties
IUPAC Name |
4-(2,6-difluorophenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-8-2-1-3-9(13)11(8)7-4-5-14-10(15)6-7/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOMOHCADSCPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=O)NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682723 |
Source
|
Record name | 4-(2,6-Difluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-13-6 |
Source
|
Record name | 4-(2,6-Difluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.